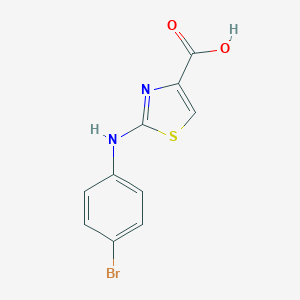
2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as “4-(4-Bromo-phenyl)-thiazol-2-amine” derivatives, involves the reaction of 4-bromoacetophenone and thiourea in the presence of a catalyst like iodine . The exact synthesis process for “2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid” might differ and would need to be determined by a chemist.Applications De Recherche Scientifique
Synthesis of Benzamides
The compound can be used in the synthesis of benzamide derivatives . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .
Pharmaceutical Applications
Benzamides, which can be synthesized using this compound, are widely used in the pharmaceutical industry . They are found in potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
Industrial Applications
Amide compounds, including benzamides, are widely used in industries such as paper, plastic, and rubber . They are also used as an intermediate product in the synthesis of therapeutic agents .
Antimicrobial Activity
The compound has been used to synthesize N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial activity .
Anticancer Activity
Some derivatives synthesized using this compound have shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies have shown that some derivatives of this compound have good docking scores within the binding pocket of selected proteins, indicating their potential as lead compounds for rational drug designing .
Orientations Futures
The future directions for research on “2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In particular, there is potential for exploring its antimicrobial and anticancer activities, as has been done for similar compounds .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets .
Biochemical Pathways
The compound may affect several biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in cell division, it could affect the cell cycle and potentially have anti-cancer effects . If it targets neurotransmitter receptors, it could influence neural signaling pathways .
Pharmacokinetics
The presence of the carboxylic acid group could potentially enhance its solubility, aiding in its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme required for cell division, it could lead to cell cycle arrest and apoptosis . If it modulates a neurotransmitter receptor, it could alter neural signaling and influence behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and reactivity . Interactions with other molecules could influence its availability and binding to its targets .
Propriétés
IUPAC Name |
2-(4-bromoanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYJFHPOHXNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373734 | |
| Record name | 2-(4-Bromoanilino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
CAS RN |
165682-80-4 | |
| Record name | 2-(4-Bromoanilino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165682-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




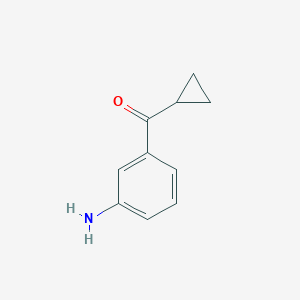
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)
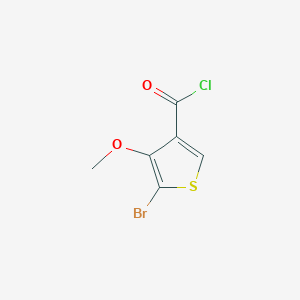

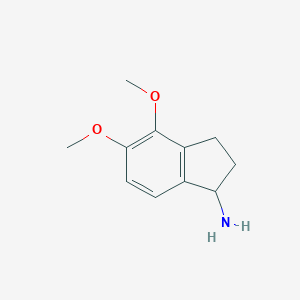

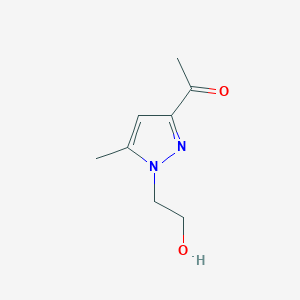
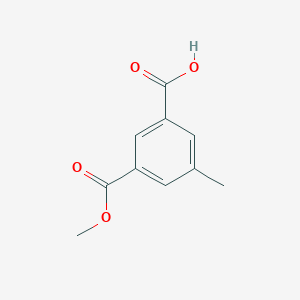

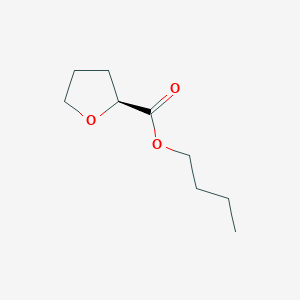
![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)